Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Overview
Description
Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a compound belonging to the class of fused heterocycles. This compound is notable for its unique structure, which integrates a pyrrole ring with a triazine ring. Such fused heterocycles are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. This process typically requires the use of strong bases and controlled reaction conditions to ensure the formation of the desired fused heterocycle .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methodologies that utilize readily available starting materials. Continuous feeding of reagents and careful monitoring of reaction parameters are essential to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate include:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound with similar structural features.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a related fused heterocycle structure
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This functional group can be modified to enhance the compound’s properties for specific applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-9-5-6-3-2-4-11(6)10-7/h2-5H,1H3 |
InChI Key |
YJEREMVSBMBEHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C2C=N1 |
Origin of Product |
United States |
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